tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate
Description
tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carbamate (Boc) protecting group, a methyl substituent at the 6-position, and an aminomethyl (-CH$2$NH$2$) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis and drug discovery due to its reactive primary amine and stable Boc-protected tertiary amine. Its molecular formula is C${12}$H${24}$N$2$O$3$, with a molecular weight of approximately 244.3 g/mol (exact analogs in ).
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWPEONLURCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation with Pre-installed Substituents
The morpholine ring is typically constructed via cyclization reactions. A common approach involves reacting epoxides or halohydrins with amines. For example, 6-methylmorpholine-4-carboxylate intermediates are synthesized by treating epichlorohydrin derivatives with tert-butyl carbamate-protected amines under basic conditions. The methyl group at the 6-position is introduced early through substituent-directed ring closure.
Key Reaction Conditions :
Introduction of the Aminomethyl Group
Post-ring formation, the aminomethyl group is introduced at the 2-position via reductive amination or nucleophilic substitution.
Reductive Amination
A ketone intermediate (e.g., tert-butyl 6-methyl-2-oxomorpholine-4-carboxylate ) is reacted with ammonia or ammonium acetate in the presence of a reducing agent:
Optimized Parameters :
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Reducing Agent : Sodium cyanoborohydride (NaBH3CN)
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Solvent : Methanol (MeOH)
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Yield : 50–65%
Nucleophilic Substitution
A bromomethyl intermediate undergoes amination with aqueous ammonia:
Challenges :
-
Competing elimination reactions reduce yields.
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Requires high-pressure conditions (5–10 bar) for efficient amination.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, flow chemistry techniques are employed. A microreactor system facilitates rapid mixing and heat dissipation during the ring-closing step:
Catalytic Hydrogenation for Aminomethyl Group Installation
A nitrile precursor (tert-butyl 2-cyano-6-methylmorpholine-4-carboxylate ) is reduced using hydrogen gas and a platinum catalyst:
Industrial Protocol :
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Catalyst : Platinum(IV) oxide (PtO₂)
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Pressure : 50 psi H₂
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Solvent : Methanol
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Yield : >90%
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Average Yield | Key Advantage | Limitation |
|---|---|---|---|
| Reductive Amination | 55% | Mild conditions | Low functional group tolerance |
| Nucleophilic Substitution | 40% | Simple setup | High-pressure requirements |
| Catalytic Hydrogenation | 92% | High efficiency | Cost of catalyst |
Purity and Byproduct Formation
Chromatographic purification is essential for removing byproducts like tert-butyl 6-methylmorpholine-4-carboxylate (deamination byproduct) and tert-butyl 2-hydroxymethyl-6-methylmorpholine-4-carboxylate (hydrolysis product).
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: Conversion of the formyl group to a carboxylic acid.
- Reduction: Transformation of the formyl group into a hydroxymethyl group.
- Substitution Reactions: The tert-butyl group can be replaced with other functional groups, enabling the synthesis of diverse morpholine derivatives.
| Reaction Type | Example Product |
|---|---|
| Oxidation | tert-butyl 2-(carboxymethyl)-6-methylmorpholine-4-carboxylate |
| Reduction | tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
| Substitution | Various substituted morpholines depending on the nucleophile used |
Biology
Research indicates that this compound exhibits biological activity, particularly in its interactions with biomolecules. Studies have focused on its potential effects on Toll-like receptors (TLRs), which play a crucial role in the immune response.
Case Study: TLR Activation
A study investigated the compound's ability to activate TLR7 and TLR8, which are implicated in autoimmune diseases like lupus. In vitro assays demonstrated that administering varying doses of the compound could modulate immune responses in cell lines expressing these receptors.
Medicine
The compound is being explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry. Its structural characteristics may enhance lipophilicity and stability, making it suitable for therapeutic applications.
Therapeutic Potential:
- Autoimmune Disorders: Investigated for treatment strategies targeting systemic lupus erythematosus (SLE) and other autoimmune conditions.
- Cancer Research: Potential applications in developing therapies that modulate immune responses against tumors.
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The presence of the tert-butyl group and the morpholine ring can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Groups
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Aminomethyl vs. Aminoethyl: The target compound’s shorter aminomethyl chain may enhance solubility and reduce steric hindrance compared to the 2-aminoethyl analog ().
- Benzhydryl-Carbamoyl () : The bulky, lipophilic benzhydryl group increases molecular weight and steric demand, likely limiting its use to specialized intermediates requiring aromatic interactions.
- Diphenyl and Ketone () : The ketone introduces polarity, while diphenyl groups enhance hydrophobicity, making this compound suitable for applications requiring rigid, chiral frameworks.
Stereochemical Considerations
- The target compound’s stereochemistry is unspecified in the evidence, whereas analogs like (2R,6S)-tert-butyl 2-(benzhydryl-carbamoyl)-6-methylmorpholine-4-carboxylate () and (2R,3S)-6-oxo-2,3-diphenylmorpholine derivative () highlight enantiomeric specificity. Chiral centers critically influence biological activity and synthetic utility.
Reactivity and Stability
- Primary Amine Reactivity : The target’s unprotected primary amine enables nucleophilic reactions (e.g., amide coupling), unlike the carbamoyl () or ketone () analogs.
- Boc Protection : The tert-butyl group stabilizes the tertiary amine against acidic conditions but requires deprotection (e.g., TFA) for further functionalization, a feature shared across all Boc-containing analogs.
Biological Activity
Tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a morpholine derivative recognized for its potential biological activities. This compound, with the molecular formula C13H23N3O2 and a molecular weight of approximately 230 Da, features a morpholine ring that incorporates both amino and carboxylate functional groups. Its structural characteristics enhance its lipophilicity and stability, making it a candidate for various biochemical applications.
- Molecular Formula : C13H23N3O2
- Molecular Weight : 230 Da
- CAS Number : 2299231-05-1
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : Investigated for its ability to inhibit tumor cell proliferation.
- Enzyme Inhibition : May act as an inhibitor of specific enzymes involved in metabolic pathways.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities. For instance, it is hypothesized to interfere with DNA replication and protein synthesis in microbial cells, enhancing its antimicrobial properties.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on growth at certain concentrations.
- The mechanism was linked to the disruption of bacterial cell wall synthesis.
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Anticancer Studies :
- In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines by activating caspase pathways.
- Animal models revealed reduced tumor growth rates when treated with this compound compared to controls.
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Enzyme Inhibition :
- The compound was tested as an inhibitor of Class I PI3K enzymes, which are implicated in various cancers. Results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer |
| Morpholine derivatives | Varies | General enzyme inhibition |
| Other Aminomethyl Compounds | Varies | Limited antimicrobial activity |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Protection of the amine group using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps .
- Step 2 : Coupling reactions (e.g., amide bond formation) using reagents like HATU or DCC to introduce the aminomethyl and methylmorpholine moieties .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
- Key Considerations : Monitoring reaction progress with TLC or HPLC ensures intermediate purity. Boc deprotection under acidic conditions (e.g., TFA) must be carefully controlled to avoid degradation .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single crystals are grown, and data collected using synchrotron radiation. Refinement with SHELX software (e.g., SHELXL) confirms bond lengths, angles, and stereochemistry .
- Spectroscopic Techniques :
- NMR : H and C NMR verify proton environments and carbon frameworks. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .
- HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Tested by incubating the compound in buffers (pH 2–12) and analyzing degradation via HPLC. Boc-protected amines are stable in neutral/alkaline conditions but hydrolyze under strong acids (pH < 3) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. Storage at –20°C in inert atmospheres (argon) is recommended for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Impurity Analysis : Use LC-MS or F NMR (if fluorinated analogs exist) to detect trace impurities that may interfere with activity .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) to identify structure-activity relationships (SAR) .
Q. What computational strategies can predict the binding affinity of this compound to α2 adrenergic receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the morpholine core and receptor active sites. Focus on hydrogen bonding (e.g., amine groups) and hydrophobic interactions (tert-butyl group) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, prioritizing derivatives with ΔG < –8 kcal/mol .
Q. How does the stereochemistry of the morpholine ring impact pharmacological activity?
- Methodological Answer :
- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral HPLC separation .
- Biological Testing : Compare IC50 values of (R)- and (S)-isomers in receptor-binding assays. For example, (R)-isomers of phenylmorpholine derivatives show 10-fold higher α2 receptor affinity than (S)-isomers .
- Structural Analysis : Overlay X-ray structures of enantiomers with receptor models to identify steric clashes or favorable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
